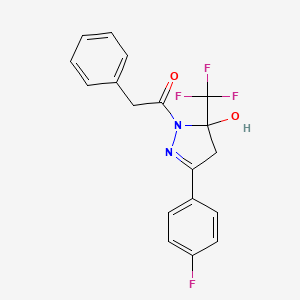![molecular formula C18H22N4O B3910923 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine
説明
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied due to its potential therapeutic applications in neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
作用機序
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine binds to the allosteric site of mGluR5 and inhibits its activity, leading to a reduction in glutamate-mediated signaling.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function, reduce motor deficits, and decrease drug-seeking behavior. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been shown to modulate synaptic plasticity and reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in lab experiments is its selectivity for mGluR5. This allows for specific modulation of the receptor without affecting other glutamate receptors. However, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has poor solubility in water, which can make it difficult to administer in vivo.
List of
将来の方向性
1. Investigating the potential therapeutic effects of 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
2. Developing more potent and selective mGluR5 antagonists for use in research and potential clinical applications.
3. Studying the effects of chronic 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine administration on synaptic plasticity and long-term behavioral outcomes.
4. Investigating the role of mGluR5 in the development and progression of neurological disorders.
5. Developing new methods for administering 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in vivo to improve its solubility and half-life.
科学的研究の応用
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been widely used as a research tool to elucidate the role of mGluR5 in various neurological disorders. It has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder characterized by intellectual disability and autistic behaviors. 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has also been studied for its potential therapeutic effects in Parkinson's disease, where it has been shown to reduce motor deficits and increase dopamine release in the brain. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been investigated for its potential to treat addiction, as mGluR5 has been implicated in drug-seeking behavior.
特性
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15(16-7-9-19-10-8-16)20-22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRAPUIEMKCQD-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-[(E)-1-(4-pyridinyl)ethylidene]-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



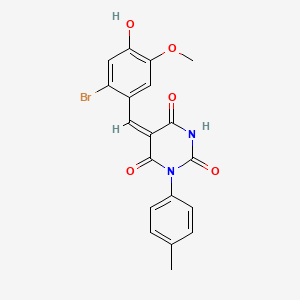
![5-(2-chlorophenyl)-N-ethyl-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B3910847.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2-methoxybenzene)](/img/structure/B3910860.png)
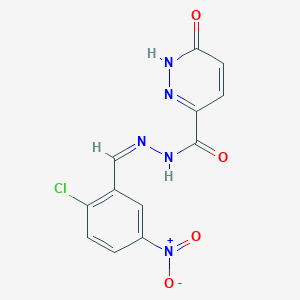
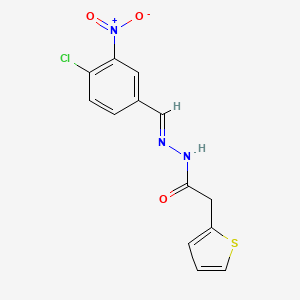
![10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3910869.png)
![4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3910870.png)
![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)
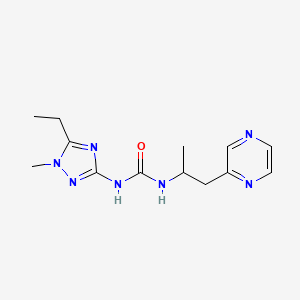
![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)
